Cabazitaxel-C13

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

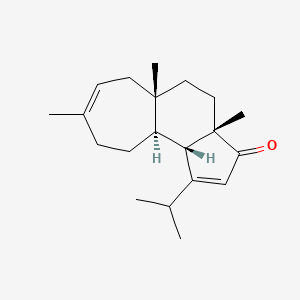

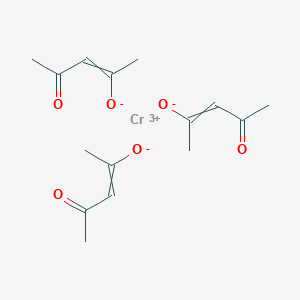

Cabazitaxel-C13 is a C13 labeled cabazitaxel. Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, cabazitaxel penetrates the blood-brain barrier (BBB).

科学的研究の応用

Novel Cabazitaxel Analogues

Cabazitaxel, a recently FDA-approved anticancer agent, has spurred the development of novel cabazitaxel analogues. These analogues have been synthesized through a concise and efficient semi-synthesis, avoiding hazardous reagents. A majority of these analogues demonstrated potent cytotoxicity against various cell lines, including A549 and KB cells and their drug-resistant counterparts. Specifically, the 7,10-di-O-methylthiomethyl (MTM) modified cabazitaxel analogues displayed notable antitumor activities, comparable to cabazitaxel itself, in a SCID mice A549 xenograft model. However, one analogue induced more weight loss in mice, suggesting the need for further evaluation of their therapeutic potential (Ren et al., 2021).

Stability-Indicating Liquid Chromatographic Methods

Cabazitaxel's stability and determination in pharmaceutical formulations have been a focus of several studies. A validated stability-indicating liquid chromatographic method was developed for this purpose, ensuring the chemical integrity of cabazitaxel under various stress conditions, including acidic, alkaline, oxidation, photolytic, and thermal degradations. This method, validated as per ICH guidelines, is crucial for ensuring the quality of cabazitaxel in pharmaceutical products and in biological studies (Mukthinuthalapati et al., 2014).

Emerging Cabazitaxel Delivery Systems

Cabazitaxel's anti-tumor activity, especially in hormone-refractory metastatic prostate cancer previously treated with docetaxel, has motivated the exploration of novel drug delivery systems. Despite the broad interest in drug delivery vehicles for first-generation taxanes like paclitaxel and docetaxel, fewer systems have been developed for cabazitaxel. Recent efforts aim to create clinical-stage approaches for cabazitaxel formulation, potentially enhancing its therapeutic efficacy and reducing side effects (Sun et al., 2018).

Microfluidic Self-Assembly of High Cabazitaxel Loading Nanoparticles

A microfluidic method was employed to prepare Cabazitaxel-loaded human serum albumin nanoparticles, showcasing higher drug loading content compared to nanoparticles prepared by the bottom-up method. These nanoparticles exhibited uniform size distribution, high stability, sustained drug release, and high biosafety. Importantly, in vivo imaging studies demonstrated that these nanoparticles preferentially accumulated at tumor sites, leading to enhanced therapeutic efficacy. These results underscore the potential of microfluidic self-assembly in creating high cabazitaxel loading nanoparticles for clinical tumor treatment (Sun et al., 2020).

特性

製品名 |

Cabazitaxel-C13 |

|---|---|

分子式 |

C45H51D6NO14 |

分子量 |

841.97 |

IUPAC名 |

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-di(methoxy-13C)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate |

InChI |

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9+1,10+1 |

InChIキー |

BMQGVNUXMIRLCK-RBQXATBTSA-N |

SMILES |

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H](C3=O)O[13CH3])C2(C)C)OC([C@@H]([C@H](C4=CC=CC=C4)NC(OC(C)(C)C)=O)O)=O)O)[C@]5([C@]3([C@H](C[C@H]6OC[C@]65OC(C)=O)O[13CH3])C)[H] |

外観 |

white solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

dimethoxydocetaxel-C13; C13-labeled cabazitaxel. C13-Cabazitaxel |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194354.png)

![1-Cycloheptylmethyl-4-{[1-(2,7-dichloro-9H-xanthen-9-yl)-methanoyl]-amino}-1-methyl-piperidinium](/img/structure/B1194358.png)